molecular formula C14H9F6N3O B395992 4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B395992
M. Wt: 349.23g/mol
InChI Key: CNYZATPCJZNRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound that belongs to the class of fluorinated triazines. This compound is characterized by its unique structure, which includes a furyl group, a methyl group, and two trifluoromethyl groups attached to a pyrido[1,2-a][1,3,5]triazine core. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research.

Properties

Molecular Formula

C14H9F6N3O

Molecular Weight

349.23g/mol

IUPAC Name

4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C14H9F6N3O/c1-8-4-2-6-23-10(8)21-12(13(15,16)17,14(18,19)20)22-11(23)9-5-3-7-24-9/h2-7H,1H3

InChI Key

CNYZATPCJZNRTI-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=CC=CN2C1=NC(N=C2C3=CC=CO3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, where a suitable furyl-containing reagent is used.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure selective substitution.

    Methylation: The final step involves the methylation of the compound using methylating agents like methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

    Addition: Addition reactions can occur at the double bonds present in the furyl group, leading to the formation of addition products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to ensure selective and efficient reactions .

Scientific Research Applications

4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, leading to the modulation of their activity. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity towards certain targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can be compared with other similar compounds, such as:

The uniqueness of 4-(furan-2-yl)-9-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine lies in its combination of functional groups and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.

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